Methyl nerate
CAS No.: 1862-61-9
Cat. No.: VC21236607
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1862-61-9 |
---|---|
Molecular Formula | C11H18O2 |
Molecular Weight | 182.26 g/mol |
IUPAC Name | methyl (2Z)-3,7-dimethylocta-2,6-dienoate |
Standard InChI | InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8- |
Standard InChI Key | ACOBBFVLNKYODD-NTMALXAHSA-N |
Isomeric SMILES | CC(=CCC/C(=C\C(=O)OC)/C)C |
SMILES | CC(=CCCC(=CC(=O)OC)C)C |
Canonical SMILES | CC(=CCCC(=CC(=O)OC)C)C |
Introduction
Chemical Identity and Structural Characteristics
Methyl nerate, chemically identified as methyl (2Z)-3,7-dimethylocta-2,6-dienoate, is an acyclic monoterpenoid belonging to the prenol lipid family . It is the cis-isomer of methyl geranate, distinguished by its Z-configuration at the C2-C3 double bond.
Basic Chemical Information
Parameter | Value |
---|---|
Molecular Formula | C₁₁H₁₈O₂ |
Molecular Weight | 182.26 g/mol |
Exact Mass | 182.130679813 g/mol |
CAS Registry Number | 1862-61-9 |
PubChem CID | 5365912 |
IUPAC Name | methyl (2Z)-3,7-dimethylocta-2,6-dienoate |
InChI | InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,8H,5,7H2,1-4H3/b10-8- |
InChI Key | ACOBBFVLNKYODD-NTMALXAHSA-N |
Source: Data compiled from PubChem and PlantaeDB databases
Common Synonyms
The compound is also known by several alternative names:
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Methyl nerolate
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cis-Geranic acid methyl ester
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Z-Methyl geranate
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(Z)-Geranic acid, methyl ester
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2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester, (Z)-
Physical and Chemical Properties
Methyl nerate exhibits specific physical and chemical characteristics that determine its behavior in various environments and applications.
Physical Properties
Source: Data compiled from multiple databases
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics of methyl nerate have been predicted through computational models. Selected properties are presented below:
ADMET Property | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 99.34% |
Caco-2 Permeability | Positive | 90.68% |
Blood Brain Barrier Penetration | Positive | 97.50% |
Human Oral Bioavailability | Negative | 70.00% |
Subcellular Localization | Mitochondria | 41.84% |
P-glycoprotein Inhibition | Negative | 97.45% |
P-glycoprotein Substrate | Negative | 94.25% |
CYP3A4 Inhibition | Negative | 98.48% |
CYP2C9 Inhibition | Negative | 91.58% |
Source: ADMET properties calculated via admetSAR 2
Spectral Information and Analytical Detection
Mass Spectrometry
Methyl nerate can be identified and characterized through gas chromatography-mass spectrometry (GC-MS). The compound shows characteristic mass spectral patterns with significant peaks, particularly in the Adams' Essential Oil Components database, which is valuable for its identification in complex mixtures .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about methyl nerate:
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The ¹³C NMR spectrum of methyl nerate shows characteristic signals for its carbon framework, including the ester carbonyl, olefinic carbons, and methyl groups .
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In ¹H NMR analysis, terminal methyl protons, aliphatic methylene protons, and olefinic protons show distinctive signals that confirm the cis-configuration .
Occurrence and Natural Sources
Methyl nerate has been reported to occur naturally in certain plants and microbial metabolites:
Source | Type | Notes |
---|---|---|
Elsholtzia ciliata | Plant | Reported to contain methyl nerate according to PubChem data |
Homalomena occulta | Plant | Reported to contain methyl nerate according to PubChem data |
Aspergillus fumigatus | Fungus | Detected in the volatile organic compounds produced by this pathogenic fungus |
Source: Information compiled from PubChem and mVOC databases
Biodegradation and Environmental Behavior
Environmental persistence and biodegradation characteristics of methyl nerate have been estimated using computational models:
Biodegradation Parameter | Result | Timeframe |
---|---|---|
Biowin3 (Ultimate Survey Model) | 2.9366 | Weeks |
Biowin4 (Primary Survey Model) | 3.8137 | Days |
Source: EPI Suite™ v4.0 calculations
The water solubility of methyl nerate at 25°C is estimated to be 21.24 mg/L based on its log Kow of 3.98, which influences its environmental distribution and bioavailability .
Related Compounds and Isomers
Methyl nerate is closely related to several other monoterpenoid esters that differ in the configuration of double bonds or functional groups:
Related Compound | Relationship to Methyl Nerate | CAS Number |
---|---|---|
Methyl geranate (trans-Geranic acid methyl ester) | E-isomer (geometric isomer) | 1189-09-9 |
Neryl acetate | Different ester of the same alcohol | 141-12-8 |
Geranyl acetate | E-isomer of neryl acetate | 105-87-3 |
Nerol | Corresponding alcohol | 106-25-2 |
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